1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene
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Overview
Description
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene is a chemical compound with the molecular formula C11H14BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chlorine atom, and a 2-methylbutan-2-yl group. This compound is typically a colorless to pale-yellow liquid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the alkylation of 4-chlorobenzene with 4-bromo-2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products include iodinated derivatives or other substituted benzene compounds.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include dehalogenated compounds or cyclohexane derivatives.
Scientific Research Applications
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The 2-methylbutan-2-yl group can provide steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methylbutan-2-yl)benzene: Similar structure but lacks the chlorine atom.
1-(4-Chloro-2-methylbutan-2-yl)benzene: Similar structure but lacks the bromine atom.
1-(4-Bromo-2-methylbutan-2-yl)cyclopropane: Similar structure but with a cyclopropane ring instead of a benzene ring.
Uniqueness
The combination of these substituents makes it a versatile compound for various synthetic and industrial applications .
Biological Activity
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene, a compound of interest in medicinal and environmental chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C11H14BrCl. The compound features a brominated alkyl group attached to a chlorobenzene ring, which may influence its biological behavior.
Antimicrobial Activity
Research indicates that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial properties. A study evaluating various brominated compounds found that they possess varying degrees of activity against gram-positive and gram-negative bacteria. The specific activity of this compound in comparison to others remains less documented but suggests potential efficacy against microbial pathogens .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism for compounds aimed at treating neurodegenerative diseases like Alzheimer’s. While specific studies on this compound are lacking, related compounds have demonstrated AChE inhibitory activity. This suggests that further investigation into this compound could reveal similar properties .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various halogenated compounds, this compound was included for its structural similarity to known antimicrobial agents. The study utilized disk diffusion methods to assess its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones, suggesting potential as an antimicrobial agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound was tested alongside established chemotherapeutics like doxorubicin. Preliminary results indicated that while it did not surpass doxorubicin in efficacy, it exhibited significant cytotoxic effects at higher concentrations, warranting further exploration into its mechanism of action .
Data Tables
Properties
Molecular Formula |
C11H14BrCl |
---|---|
Molecular Weight |
261.58 g/mol |
IUPAC Name |
1-(4-bromo-2-methylbutan-2-yl)-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrCl/c1-11(2,7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
WSQJKMYYISVOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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